molecular formula C17H13N3O8S B344050 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one

2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one

Cat. No.: B344050
M. Wt: 419.4 g/mol
InChI Key: FINGMKPLHVHTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with nitro groups and a butylsulfinyl moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one typically involves multi-step organic reactions. One common approach is the nitration of fluorene derivatives followed by the introduction of the butylsulfinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylsulfinyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various coupling reactions.

    Substitution: The nitro groups can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one has found applications in several scientific research areas:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the butylsulfinyl moiety can interact with various enzymes and proteins, potentially modulating their activity. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

    2-(Butylsulfinyl)-4,5,7-trinitrofluorene: Lacks the ketone group but shares similar reactivity.

    4,5,7-Trinitrofluorene: Lacks the butylsulfinyl group, making it less versatile in certain reactions.

    2-(Butylsulfinyl)fluorene: Lacks the nitro groups, resulting in different chemical behavior.

Uniqueness: 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one stands out due to the combination of nitro and butylsulfinyl groups, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H13N3O8S

Molecular Weight

419.4 g/mol

IUPAC Name

2-butylsulfinyl-4,5,7-trinitrofluoren-9-one

InChI

InChI=1S/C17H13N3O8S/c1-2-3-4-29(28)10-7-12-16(14(8-10)20(26)27)15-11(17(12)21)5-9(18(22)23)6-13(15)19(24)25/h5-8H,2-4H2,1H3

InChI Key

FINGMKPLHVHTOP-UHFFFAOYSA-N

SMILES

CCCCS(=O)C1=CC(=C2C(=C1)C(=O)C3=CC(=CC(=C32)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCS(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.